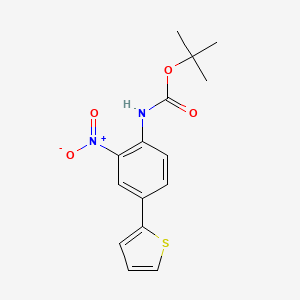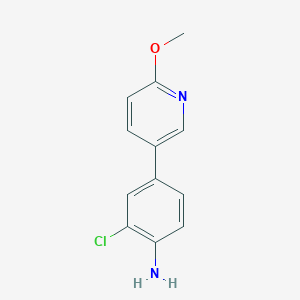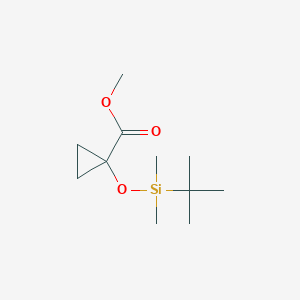
3-Bromo-4-fluoro-2-iodopyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-2-iodopyridine is a heterocyclic organic compound with the molecular formula C5H2BrFIN. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine, fluorine, and iodine substituents on the pyridine ring makes this compound highly versatile for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-2-iodopyridine typically involves multi-step reactions starting from pyridine derivatives. One common method involves the bromination, fluorination, and iodination of pyridine. For example, 3-Bromo-2-nitropyridine can be reacted with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . This intermediate can then undergo further iodination to yield this compound.
Industrial Production Methods
Industrial production methods for fluoropyridine compounds often involve optimized reaction conditions to achieve high yields and purity. For instance, the use of anhydrous hydrogen fluoride and sodium nitrite under controlled temperature conditions can facilitate the fluorination and bromination steps . These methods are designed to be scalable and suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-2-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles can be used under mild to moderate conditions.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents may include lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like sodium carbonate, are commonly used for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl boronic acids yield biaryl compounds, while substitution reactions can introduce various functional groups onto the pyridine ring.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-2-iodopyridine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-2-iodopyridine depends on its specific application. In chemical reactions, the electron-withdrawing effects of the halogen substituents influence the reactivity and selectivity of the compound. For example, in coupling reactions, the presence of these substituents can stabilize reaction intermediates and facilitate the formation of desired products .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the iodine substituent.
5-Bromo-2-chloro-4-fluoro-3-iodopyridine: Contains an additional chlorine substituent.
3-Bromo-2-fluoro-4-iodopyridine: Similar but with different positions of the substituents.
Uniqueness
3-Bromo-4-fluoro-2-iodopyridine is unique due to the specific arrangement of bromine, fluorine, and iodine substituents on the pyridine ring. This unique arrangement imparts distinct electronic and steric properties, making it highly valuable for specific synthetic applications and research studies.
Propiedades
Fórmula molecular |
C5H2BrFIN |
|---|---|
Peso molecular |
301.88 g/mol |
Nombre IUPAC |
3-bromo-4-fluoro-2-iodopyridine |
InChI |
InChI=1S/C5H2BrFIN/c6-4-3(7)1-2-9-5(4)8/h1-2H |
Clave InChI |
NKFSYYFKPQQOBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1F)Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bromo[(2,6-pyridinediyl)bis(3-methyl-1-imidazolyl-2-ylidene)]nickel Bromide](/img/structure/B13897731.png)
![Tert-butyl N-(5-oxa-8-azaspiro[3.5]nonan-2-YL)carbamate](/img/structure/B13897732.png)



![4-{[(2R,3S,5R)-2-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-5-[4-(2-methylpropanamido)-2-oxo-1,2-dihydropyrimidin-1-yl]oxolan-3-yl]oxy}-4-oxobutanoic acid](/img/structure/B13897741.png)
![(S)-1-((R)-1-Acryloylpiperidin-3-YL)-4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-D]pyrimidine 1-oxide](/img/structure/B13897742.png)
![3-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-pyridinecarboxamide](/img/structure/B13897752.png)



![3-Amino-4-methoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13897783.png)
